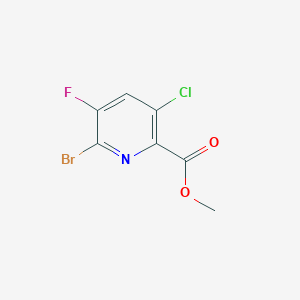
Fluorocycloheptane
Descripción general
Descripción
Fluorocycloheptane is a chemical compound with the molecular formula CHF. It has an average mass of 116.176 Da and a monoisotopic mass of 116.100128 Da . It is also known by other names such as Cycloheptane, fluoro- [ACD/Index Name], Fluorcycloheptan [German] [ACD/IUPAC Name], and Fluorocycloheptane [French] [ACD/IUPAC Name] .
Aplicaciones Científicas De Investigación
1. Quantum Chemical Analysis of Fluorocycloheptane
- Research by (Unimuke et al., 2022) has explored the structural, electronic properties, and molecular reactivity of fluorocycloheptane (FCHP). This study provides insights into the reactivity, stability, and intramolecular interactions of FCHP, emphasizing its potential application in synthesizing valuable natural products and pharmacologically active intermediates.
2. Electrophilic Fluorination Reagents
- The work by (Singh & Shreeve, 2004) discusses the role of electrophilic fluorination reagents in organic chemistry, highlighting the use of fluorinated compounds, including fluorocycloheptane derivatives, in various chemical transformations.
3. Organosilicon-based Fluoride Acceptors
- (Schirrmacher et al., 2006) discuss the use of fluorine-18, including fluorocycloheptane derivatives, in positron emission tomography (PET) for in vivo imaging. This research demonstrates the importance of fluorocycloheptane in developing radiopharmaceuticals for medical imaging.
4. Fluorocycloheptane as Organic Fluorophores
- The study by (Guest et al., 2020) explores the use of cyclopropenium-based fluorophores, including derivatives of fluorocycloheptane, in bioimaging applications. This research signifies the potential of fluorocycloheptane in designing fluorophores for medical and scientific imaging.
5. Wettability and Surface Energy in Polymer Blends
- Research by (Meuler et al., 2011) investigates the blending of fluorodecyl POSS, a relative of fluorocycloheptane, with various polymers to create liquid repellent surfaces. This indicates the potential application of fluorocycloheptane derivatives in creating specialized coatings and materials.
Propiedades
IUPAC Name |
fluorocycloheptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F/c8-7-5-3-1-2-4-6-7/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBNZAGHSZDLTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463979 | |
| Record name | fluorocycloheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorocycloheptane | |
CAS RN |
51443-95-9 | |
| Record name | fluorocycloheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Iodobenzo[c][1,2,5]oxadiazole](/img/structure/B3269576.png)

![1-[(2-Bromoethyl)sulfanyl]-3-methoxybenzene](/img/structure/B3269589.png)







